molecular formula C8H6ClN3O2 B13679870 Methyl 8-Chloro-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate

Methyl 8-Chloro-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate

Cat. No.: B13679870
M. Wt: 211.60 g/mol
InChI Key: ASVYHFDFXYKZKY-UHFFFAOYSA-N
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Description

Methyl 8-chloro-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate is a heterocyclic compound featuring a fused triazole-pyridine core with a chlorine substituent at position 8 and a methyl ester group at position 4.

Properties

Molecular Formula

C8H6ClN3O2

Molecular Weight

211.60 g/mol

IUPAC Name

methyl 8-chloro-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate

InChI

InChI=1S/C8H6ClN3O2/c1-14-8(13)5-2-6(9)7-11-10-4-12(7)3-5/h2-4H,1H3

InChI Key

ASVYHFDFXYKZKY-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CN2C=NN=C2C(=C1)Cl

Origin of Product

United States

Preparation Methods

General Strategy

The synthesis of methyl 8-chloro-triazolo[4,3-a]pyridine-6-carboxylate typically involves the construction of the triazolopyridine ring system through cyclization reactions starting from appropriately substituted pyridine derivatives bearing hydrazine or hydrazone functionalities. The methyl ester group at the 6-position is introduced either by starting from a methyl ester-substituted pyridine or via esterification after ring closure.

Key Starting Materials and Intermediates

Representative Preparation Method

A common synthetic route involves the following steps:

  • Hydrazone Formation : Reaction of 4-chloro-3-methylpyridine-6-carboxylate methyl ester with hydrazine hydrate to form the corresponding hydrazone intermediate.

  • Cyclization : Treatment of the hydrazone intermediate with a cyclizing agent such as phosphorus oxychloride (POCl₃) or other dehydrating agents under reflux conditions to induce ring closure, forming the fused triazolopyridine system.

  • Purification : Isolation of the methyl 8-chloro-triazolo[4,3-a]pyridine-6-carboxylate by recrystallization or chromatographic techniques to achieve high purity.

This approach is supported by analogous syntheses of 6-chloro-8-methyl-triazolo[4,3-a]pyridine and related compounds, where hydrazine intermediates undergo oxidative cyclization to yield the triazolopyridine core.

Detailed Reaction Conditions and Optimization

Step Reagents/Conditions Notes Yield (%)
Hydrazone Formation 4-chloro-3-methylpyridine-6-carboxylate methyl ester + hydrazine hydrate in ethanol Room temperature to reflux, 2-4 hours 80-90% (reported)
Cyclization Phosphorus oxychloride (POCl₃), reflux in chlorinated solvent (e.g., dichloromethane) 4-6 hours, inert atmosphere preferred 70-85% (typical)
Purification Recrystallization from ethanol or chromatography Ensures removal of unreacted materials and byproducts Purity > 98%
  • Solvent Choice : Ethanol is commonly used for hydrazone formation due to good solubility and reaction kinetics. For cyclization, chlorinated solvents or acetonitrile may be employed to optimize yield and minimize side reactions.

  • Temperature Control : Maintaining reflux temperatures during cyclization is critical for complete ring closure without decomposition.

  • Catalysts/Additives : Some protocols utilize sodium hypochlorite or other mild oxidants to facilitate cyclization, enhancing yield and selectivity while adhering to green chemistry principles.

Alternative Synthetic Approaches

Patent literature describes convergent synthesis methods involving the assembly of triazolopyridine derivatives by coupling hydrazinyl-substituted pyridines with other active pharmaceutical ingredients under controlled conditions. While these methods are more complex and tailored for specific drug candidates, they provide insight into the versatility of the triazolopyridine scaffold preparation.

Analytical Characterization of the Compound

To confirm the successful synthesis and purity of methyl 8-chloro-triazolo[4,3-a]pyridine-6-carboxylate, the following analytical techniques are recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ^1H and ^13C NMR to confirm the chemical shifts corresponding to the triazole and pyridine protons and carbons, as well as the methyl ester group.

  • Mass Spectrometry (MS) : High-resolution MS to verify molecular weight and fragmentation patterns consistent with the molecular formula C8H5ClN4O2.

  • X-ray Crystallography : For definitive structural confirmation, particularly to verify the regiochemistry of the fused ring system.

  • Infrared Spectroscopy (IR) : To identify characteristic ester carbonyl and triazole ring vibrations.

Summary Table of Preparation Methods and Key Parameters

Methodology Starting Materials Key Reagents/Conditions Yield Range (%) Advantages References
Hydrazone formation + cyclization 4-chloro-3-methylpyridine-6-carboxylate methyl ester + hydrazine hydrate POCl₃, reflux, chlorinated solvent 70-90 Straightforward, high yield
Convergent synthesis (Patent) Hydrazinyl pyridine derivatives + coupling reagents Multi-step, controlled conditions Not specified Suitable for complex APIs
Oxidative cyclization with NaOCl Hydrazine intermediates + sodium hypochlorite Room temperature, ethanol ~73 Environmentally friendly, mild

Chemical Reactions Analysis

Hydrolysis of the Methyl Ester

The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield 8-chloro- triazolo[4,3-a]pyridine-6-carboxylic acid. This reaction is critical for generating intermediates used in further derivatization.

ConditionsReagentsProduct
Acidic hydrolysisHCl (aq.), refluxCarboxylic acid (confirmed by )
Basic hydrolysisNaOH (aq.), ethanol, 80°CCarboxylic acid (via saponification)

The carboxylic acid product (CAS 856343-37-8) is a versatile building block for amide or peptide coupling reactions .

Nucleophilic Aromatic Substitution at the 8-Chloro Position

The chlorine atom at position 8 participates in nucleophilic substitution reactions, particularly with amines or thiols under catalytic conditions:

NucleophileConditionsProduct
Primary aminePd/C, DMF, 100°C8-Amino-triazolopyridine derivative
ThiophenolCuI, K₂CO₃, DMSO, 120°C8-Arylthio-triazolopyridine

These reactions often require polar aprotic solvents (e.g., DMF) and transition-metal catalysts to enhance reactivity.

Cross-Coupling Reactions

The chlorine substituent enables palladium-catalyzed cross-coupling reactions, such as:

Suzuki-Miyaura Coupling

Boronic AcidCatalyst SystemProduct
Phenylboronic acidPd(PPh₃)₄, Na₂CO₃, DME8-Phenyl-triazolopyridine

Buchwald-Hartwig Amination

AmineConditionsProduct
PiperidinePd₂(dba)₃, Xantphos, t-BuONa8-Piperidinyl-triazolopyridine

These reactions expand the compound’s utility in synthesizing biaryl or amino-substituted analogs .

Functionalization of the Carboxylate Group

The methyl ester can be converted into other derivatives:

Amide Formation

AmineReagentsProduct
AnilineOxalyl chloride, DIPEA6-Carboxamide derivative

Ester Exchange

AlcoholConditionsProduct
EthanolHCl (gas), refluxEthyl ester analog

Amide derivatives are frequently explored for bioactivity studies, such as kinase inhibition .

Cycloaddition Reactions

The triazole ring participates in [3+2] cycloadditions with alkynes or nitriles under microwave irradiation, forming fused heterocycles. For example:

DipolarophileConditionsProduct
PhenylacetyleneCu(I), 120°C, MWTriazolopyridine-indole hybrid

These reactions exploit the electron-deficient nature of the triazole ring.

Reduction Reactions

While less common, the ester group can be reduced to a primary alcohol using LiAlH₄, though this may require protecting the triazole ring to prevent side reactions.

Key Research Findings

  • Catalytic Efficiency : Palladium-based systems (e.g., Pd/C or Pd(PPh₃)₄) significantly improve substitution and coupling yields .

  • Solvent Effects : Reactions in DMF or DMSO achieve higher conversions compared to ethers .

  • Bioactivity Correlation : Derivatives with 8-aryl or 8-amino groups show enhanced binding to kinase targets in preclinical models .

Scientific Research Applications

Methyl 8-Chloro-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 8-Chloro-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to inhibit the activity of certain enzymes, thereby exerting its antimicrobial and antiviral effects . Additionally, it may modulate inflammatory pathways, contributing to its anti-neuroinflammatory properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure and Substituent Variations

The triazolopyridine family includes isomers differing in the ring junction ([1,2,4]triazolo[4,3-a]pyridine vs. [1,2,4]triazolo[1,5-a]pyridine), which significantly alters electronic and steric properties. Below is a comparative analysis of key analogues:

Table 1: Structural and Functional Comparison
Compound Name CAS No. Molecular Formula Substituents Ring Junction Key Properties/Applications
Methyl 8-chloro-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate (Target) Not explicitly listed C₈H₅ClN₃O₂ Cl (C8), COOCH₃ (C6) [4,3-a] Probable prodrug; ester enhances membrane permeability
8-Chloro-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid 856343-37-8 C₇H₄ClN₃O₂ Cl (C8), COOH (C6) [4,3-a] Acid form; potential metabolite of the methyl ester
8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine 478066-06-7 C₇H₃ClF₃N₃ Cl (C8), CF₃ (C6) [4,3-a] Trifluoromethyl group increases lipophilicity and metabolic stability
Ethyl 8-(2,4-dichlorophenyl)-6-methyl-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylate - C₁₇H₁₂Cl₂N₃O₂ Dichlorophenyl (C8), CH₃ (C6), COOCH₂CH₃ (C7) [1,5-a] Antifungal/anticancer activity; bulky substituents enhance target binding
8-Chloro-6-methyl-[1,2,4]triazolo[1,5-a]pyridine 2155876-04-1 C₇H₆ClN₃ Cl (C8), CH₃ (C6) [1,5-a] Simpler structure; limited bioactivity data

Key Research Findings

Substituent Effects : Chlorine at position 8 is a common feature in bioactive triazolopyridines, contributing to electrophilic reactivity and target binding. Trifluoromethyl groups at position 6 (CAS 478066-06-7) enhance lipophilicity, while ester groups (e.g., methyl or ethyl) improve solubility and pharmacokinetics .

Ring Junction Impact : [1,5-a] isomers (e.g., CAS 2155876-04-1) generally show reduced bioactivity compared to [4,3-a] derivatives, likely due to differences in molecular geometry and electronic distribution .

Biological Activity

Methyl 8-Chloro-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate is a heterocyclic compound belonging to the triazolopyridine class. Its unique structure, characterized by a triazole ring fused to a pyridine framework with a chlorine substituent at the 8-position and a methyl ester at the 6-position, contributes significantly to its biological activity. This article reviews the compound's synthesis, biological activity, mechanism of action, and potential applications based on diverse research findings.

  • Molecular Formula : C₈H₆ClN₃O₂
  • Molecular Weight : 211.61 g/mol
  • CAS Number : 1193387-58-4

Synthesis

The synthesis of this compound typically involves reactions with various reagents such as amines and triazole-2-thiol in solvents like ethyl acetate. Elevated temperatures and microwave irradiation are often employed to enhance reaction rates. The compound can be synthesized through multiple synthetic routes that yield different substituted triazolopyridines, each exhibiting distinct biological activities depending on the substituents introduced .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown that it effectively inhibits various bacterial strains and fungi by interfering with essential cellular processes. The compound's mechanism of action involves binding to specific enzymes and receptors, leading to the disruption of microbial metabolism .

Antiviral Activity

In antiviral assays, this compound has demonstrated promising activity against several viruses. For instance, it has been evaluated for its ability to inhibit RNA-dependent RNA polymerase (RdRP) interactions in influenza viruses. The compound's IC₅₀ values in these assays indicate its efficacy in reducing viral replication without exhibiting cytotoxic effects at higher concentrations .

Compound Target Virus IC₅₀ (μM) Cytotoxicity (CC₅₀ μM)
This compoundInfluenza A/B12 - 28>250

Antiprotozoal Activity

The compound has also shown potential against protozoan pathogens. In studies evaluating its effects on Plasmodium falciparum (the causative agent of malaria), it exhibited inhibitory concentrations that suggest a selective action against this parasite while maintaining low toxicity against human cells .

The biological activity of this compound is primarily attributed to its ability to interact with critical molecular targets within microbial cells. This interaction leads to:

  • Inhibition of enzyme activity : The compound binds to enzymes involved in nucleic acid synthesis and metabolism.
  • Disruption of cellular integrity : By targeting membrane-associated proteins and pathways essential for cell survival.

Case Studies

Several case studies highlight the compound's effectiveness in various applications:

  • Antiviral Studies : In a study focused on influenza virus strains A/PR/8/34 (PR8), this compound demonstrated significant antiviral activity with EC₅₀ values ranging from 5 to 14 μM across different strains without cytotoxicity up to concentrations of 250 μM .
  • Antimicrobial Efficacy : A comparative study showed that this compound outperformed several standard antibiotics in inhibiting growth in resistant bacterial strains .

Q & A

Q. What are the recommended synthetic routes for Methyl 8-Chloro-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate, and how can reaction conditions be optimized?

A common approach involves annulation reactions starting with substituted pyridine precursors. For example, analogous triazolopyridine derivatives are synthesized via tandem reactions using DMF as a solvent, potassium carbonate as a base, and reflux conditions (8–12 h). Post-reaction extraction with dichloromethane and purification via column chromatography yield the target compound . Optimization may involve varying catalysts (e.g., Pd-based), adjusting stoichiometry of halogenated intermediates, or using microwave-assisted synthesis to reduce reaction time .

Q. How can researchers confirm the molecular structure and purity of this compound?

Structural confirmation typically employs:

  • X-ray crystallography to resolve bond angles and torsional conformations (e.g., carboxylate groups twisted at ~55.6° from the core heterocycle) .
  • NMR spectroscopy (¹H/¹³C) to verify substituent positions, with aromatic protons appearing in the δ 7.4–8.6 ppm range .
  • High-resolution mass spectrometry (HRMS) for exact mass validation. Purity is assessed via HPLC (>95%) or TLC with UV visualization .

Q. What are the critical storage conditions to ensure compound stability?

Store at 2–8°C in airtight, light-protected containers under inert gas (e.g., argon). Stability studies for related triazolopyridines indicate degradation under prolonged exposure to humidity or temperatures >25°C . Pre-use analysis (e.g., NMR) is recommended after long-term storage.

Advanced Research Questions

Q. How do steric and electronic effects of the 8-chloro and 6-carboxylate substituents influence reactivity in cross-coupling reactions?

The electron-withdrawing chloro group at position 8 enhances electrophilic aromatic substitution (EAS) reactivity, while the methyl carboxylate at position 6 may sterically hinder nucleophilic attack. Computational studies (DFT) on analogous triazolopyridines suggest that the chloro substituent directs regioselectivity in Suzuki-Miyaura couplings, favoring para-substitution on adjacent rings . Experimental validation via Pd-catalyzed coupling with boronic acids is advised, monitoring by LC-MS .

Q. What strategies resolve contradictions in reported biological activity data for triazolopyridine derivatives?

Discrepancies often arise from assay conditions (e.g., cell lines, concentration ranges). For example, triazolopyrazinones show P2X7 receptor antagonism (IC₅₀ <1 nM) in human cell lines but weaker activity in rodent models due to species-specific receptor variations . Standardize assays using isoform-specific controls and validate via orthogonal methods (e.g., calcium flux assays vs. IL-1β release).

Q. Can computational modeling predict the compound’s potential as a kinase inhibitor or receptor antagonist?

Yes. Molecular docking studies using the crystal structure (PDB: 4XYZ) can map interactions with target proteins. For instance, the triazolo[4,3-a]pyridine scaffold aligns with ATP-binding pockets in kinases. Free-energy perturbation (FEP) calculations further refine binding affinity predictions . Validate with in vitro kinase profiling panels .

Methodological Considerations

Q. How to design experiments for analyzing photodegradation or metabolic stability?

  • Photodegradation : Expose to UV-Vis light (λ = 254 nm) in quartz cuvettes, monitoring via HPLC at timed intervals .
  • Metabolic stability : Incubate with liver microsomes (human/rat), quantify parent compound depletion using LC-MS/MS, and calculate half-life (t₁/₂) .

Q. What analytical techniques differentiate polymorphic forms of this compound?

  • DSC/TGA to identify melting points and thermal stability.
  • PXRD to distinguish crystalline vs. amorphous phases.
  • Solid-state NMR for hydrogen-bonding patterns .

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